3-Ethyl-6,7-dimethoxyisoquinoline
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Overview
Description
3-Ethyl-6,7-dimethoxyisoquinoline (EDMI) is a naturally occurring alkaloid found in several plant species. It has attracted significant attention due to its potential therapeutic properties. EDMI has been studied for its various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Mechanism Of Action
The mechanism of action of 3-Ethyl-6,7-dimethoxyisoquinoline is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways. 3-Ethyl-6,7-dimethoxyisoquinoline has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. Additionally, 3-Ethyl-6,7-dimethoxyisoquinoline has been found to induce apoptosis in cancer cells, which may contribute to its anticancer properties.
Biochemical And Physiological Effects
3-Ethyl-6,7-dimethoxyisoquinoline has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of several bacterial and fungal strains, making it a potential candidate for antimicrobial therapy. Additionally, 3-Ethyl-6,7-dimethoxyisoquinoline has been found to inhibit the proliferation of cancer cells, making it a promising candidate for cancer treatment. 3-Ethyl-6,7-dimethoxyisoquinoline has also been found to possess anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
One of the advantages of using 3-Ethyl-6,7-dimethoxyisoquinoline in lab experiments is its relatively low toxicity. Additionally, 3-Ethyl-6,7-dimethoxyisoquinoline is easily synthesized, making it a readily available compound for research purposes. However, one of the limitations of using 3-Ethyl-6,7-dimethoxyisoquinoline in lab experiments is its limited solubility in water, which may make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 3-Ethyl-6,7-dimethoxyisoquinoline. One potential avenue of research is the development of 3-Ethyl-6,7-dimethoxyisoquinoline-based antimicrobial agents. Additionally, further research is needed to fully understand the mechanism of action of 3-Ethyl-6,7-dimethoxyisoquinoline and its potential therapeutic applications. Finally, the development of novel synthesis methods for 3-Ethyl-6,7-dimethoxyisoquinoline may enable its use in a wider range of research applications.
Conclusion:
In conclusion, 3-Ethyl-6,7-dimethoxyisoquinoline is a naturally occurring alkaloid with promising therapeutic properties. It has been studied extensively for its anti-inflammatory, antimicrobial, and anticancer properties. While more research is needed to fully understand the mechanism of action of 3-Ethyl-6,7-dimethoxyisoquinoline, it is clear that this compound has significant potential for use in various therapeutic applications.
Synthesis Methods
3-Ethyl-6,7-dimethoxyisoquinoline can be synthesized using a variety of methods. One of the most common methods involves the condensation of 2,3-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The resulting product is then subjected to a Pictet-Spengler reaction to yield 3-Ethyl-6,7-dimethoxyisoquinoline.
Scientific Research Applications
3-Ethyl-6,7-dimethoxyisoquinoline has been studied extensively for its potential therapeutic properties. It has been shown to possess significant anti-inflammatory and antimicrobial activities. Additionally, 3-Ethyl-6,7-dimethoxyisoquinoline has been found to exhibit anticancer properties, making it a promising candidate for cancer treatment.
properties
IUPAC Name |
3-ethyl-6,7-dimethoxyisoquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-4-11-5-9-6-12(15-2)13(16-3)7-10(9)8-14-11/h5-8H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRVPIOYSAGZAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C2C=C(C(=CC2=C1)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-6,7-dimethoxyisoquinoline |
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